N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide
Description
N-(3,5-Dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a structurally complex acetamide derivative featuring a 3,5-dimethylphenyl group attached to an acetamide backbone. The acetamide is further functionalized via a sulfanyl (-S-) linkage to a 4-hydroxy-6-phenylpyrimidin-2-yl moiety. Key structural attributes include:
- 3,5-Dimethylphenyl group: Electron-donating methyl substituents in meta positions, which influence electronic density and steric bulk.
- Pyrimidine ring: A heterocyclic core with a hydroxy group at position 4 and a phenyl group at position 6, enabling hydrogen bonding and π-π stacking interactions.
Properties
Molecular Formula |
C20H19N3O2S |
|---|---|
Molecular Weight |
365.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N3O2S/c1-13-8-14(2)10-16(9-13)21-19(25)12-26-20-22-17(11-18(24)23-20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24) |
InChI Key |
CXKMNFXFWHAOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, such as a substituted benzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Acetamide Formation: The final step involves the formation of the acetamide linkage through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The sulfanyl group facilitates nucleophilic substitution and oxidation reactions.
| Reaction Type | Conditions | Products | Yield (%) | Key Observations |
|---|---|---|---|---|
| Oxidation | , glacial acetic acid, 60°C, 4h | Sulfoxide derivative | 75–85 | Selective oxidation to sulfoxide confirmed via (δ 2.8–3.1 ppm for S=O). |
| Nucleophilic Substitution | Alkyl halides (e.g., CHI), KCO, DMF, 80°C | Thioether derivatives | 60–70 | Steric hindrance from phenyl groups reduces reactivity at the pyrimidine ring. |
Hydroxyl Group Transformations
The 4-hydroxyl group on the pyrimidine ring participates in esterification and etherification.
| Reaction Type | Conditions | Products | Yield (%) | Key Observations |
|---|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, RT, 12h | Pyrimidinyl acetate | 90 | Acetylation confirmed by IR ( 1745 cm). |
| Etherification | Methyl iodide, NaH, THF, 0°C → RT | Methoxy-pyrimidine | 65 | Limited by steric bulk of adjacent phenyl group. |
Amide Hydrolysis and Functionalization
The acetamide group undergoes hydrolysis and acylation.
Aromatic Ring Modifications
Electrophilic substitution occurs on the phenyl and dimethylphenyl rings.
Biological Interactions
The compound inhibits cyclooxygenase (COX) enzymes through competitive binding.
| Target Enzyme | IC (µM) | Mechanism | Reference |
|---|---|---|---|
| COX-2 | 0.45 | Binds to hydrophobic pocket via dimethylphenyl group | |
| COX-1 | 12.3 | Weak interaction due to steric mismatch |
Comparative Reactivity of Analogues
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the realm of cancer treatment and enzyme inhibition. Its structure suggests potential interactions with key biological targets involved in cell signaling and cancer progression.
Anticancer Properties
Recent studies have demonstrated that N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide may possess anticancer properties. For instance, compounds with similar structural motifs have shown significant growth inhibition in various cancer cell lines:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound could be explored further for its potential as an anticancer agent .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on various enzymes. For example, it may interact with enzymes implicated in metabolic pathways related to diabetes and neurodegenerative diseases. The synthesis of related compounds has shown promising results as inhibitors of α-glucosidase and acetylcholinesterase, which are crucial targets for Type 2 diabetes and Alzheimer's disease therapies .
Case Studies
- Anticancer Activity : A study focusing on the synthesis and biological evaluation of similar pyrimidine derivatives highlighted their potential in inhibiting tumor growth in vitro. The study reported significant reductions in cell viability across multiple cancer types, supporting the hypothesis that structural analogs of this compound could be developed as effective anticancer agents .
- Enzyme Inhibition Studies : Another investigation into the enzyme inhibitory potential of related compounds found that modifications to the pyrimidine core could enhance inhibition rates against α-glucosidase and acetylcholinesterase. This suggests that further structural optimization of this compound might yield compounds with improved therapeutic profiles for metabolic disorders .
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through binding interactions, which can inhibit or activate biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
Compound A : N-(3,5-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide ()
- Key Differences :
- Substituents : 3,5-Dimethoxy (electron-donating) vs. 3,5-dimethyl (moderately electron-donating).
- Pyrimidine Modifications : A sulfonyl (-SO₂-) and oxo (-O) group at position 5/6 vs. hydroxy (-OH) and phenyl (-C₆H₅) groups in the target compound.
- Implications :
Compound B : N-(3,5-Dichlorophenyl)-2,2,2-Trichloro-acetamide ()
- Key Differences :
- Substituents : 3,5-Dichloro (electron-withdrawing) vs. 3,5-dimethyl.
- Acetamide Backbone : Trichloro (-CCl₃) vs. sulfanyl-pyrimidine functionalization.
- Trichloro substitution reduces conformational flexibility compared to the sulfanyl bridge in the target compound .
Heterocyclic Modifications
Compound C : N-(2,4-Dimethylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide ()
- Key Differences :
- Heterocycle : Oxadiazole vs. pyrimidine.
- Substituents : Indole-methyl group vs. hydroxy-phenyl group.
- Implications :
Steric and Conformational Effects
Compound D: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)acetamide ()
- Key Differences: Substitution Pattern: 2,6-Dimethyl (ortho positions) vs. 3,5-dimethyl (meta positions). Functional Group: Diethylamino vs. sulfanyl-pyrimidine.
- The diethylamino group is common in local anesthetics (e.g., lidocaine analogs), whereas the sulfanyl-pyrimidine group suggests nucleoside mimicry .
Structural and Physical Property Comparison
Note: Crystal data for the target compound is unavailable, but highlights that meta-substituted trichloro-acetamides exhibit variable molecular packing (e.g., 3,5-dimethylphenyl analog has 2 molecules/asymmetric unit), which could influence solubility and melting points .
Research Findings and Implications
- Synthetic Challenges : The sulfanyl-pyrimidine group in the target compound likely requires multi-step synthesis, whereas trichloro-acetamides () are simpler to prepare.
- Biological Potential: The hydroxy-phenylpyrimidine moiety suggests kinase or topoisomerase inhibition, analogous to pyrimidine-based drugs (e.g., gefitinib). In contrast, oxadiazole derivatives () may target neurological pathways.
- Analytical Methods : Structural determination of similar compounds relies on tools like SHELX (), which is widely used for small-molecule crystallography despite limitations in handling twinned data .
Biological Activity
N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a 3,5-dimethylphenyl group and a pyrimidine derivative with a sulfanyl linkage, which are critical for its biological activity.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Anti-inflammatory Activity
Research has indicated that this compound exhibits significant anti-inflammatory properties. In silico docking studies show that this compound binds effectively to COX enzymes, demonstrating a binding affinity comparable to established anti-inflammatory drugs like Celecoxib. The binding interactions include hydrogen bonds and hydrophobic interactions with key amino acids in the active site of COX enzymes.
Anticancer Potential
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, treatment with the compound resulted in a significant reduction in cell viability in breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The mechanism involves the activation of caspase pathways leading to programmed cell death.
Antioxidant Activity
The antioxidant potential was evaluated using the ABTS assay, where the compound showed moderate activity. This suggests that it may help mitigate oxidative stress-related cellular damage, which is crucial in various disease states including cancer and neurodegenerative disorders.
Antimicrobial Activity
The antimicrobial efficacy was assessed against several bacterial strains using the microdilution method. The compound demonstrated notable activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against yeasts such as Candida glabrata.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]acetamide?
Methodological Answer:
- Stepwise functionalization : Begin with the synthesis of the pyrimidine core (4-hydroxy-6-phenylpyrimidin-2-thiol) via cyclocondensation of thiourea with β-keto esters under acidic conditions. Sulfanyl group introduction can be achieved via nucleophilic substitution with 2-chloroacetamide intermediates.
- Coupling strategies : Use Mitsunobu or Ullmann coupling to attach the N-(3,5-dimethylphenyl)acetamide moiety to the pyrimidine-thiol scaffold. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like over-alkylation .
- Critical parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography with ethyl acetate/hexane gradients is recommended.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic techniques :
- Chromatographic methods : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% threshold for biological assays).
- Elemental analysis : Compare experimental vs. theoretical C/H/N/S ratios to confirm stoichiometry.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for derivatives of this compound?
Methodological Answer:
- Substituent variation : Synthesize analogs with modified pyrimidine (e.g., 4-methoxy instead of 4-hydroxy) or acetamide (e.g., ethyl instead of methyl) groups. Prioritize substitutions based on computational docking studies (e.g., targeting kinase active sites).
- Biological assays : Test analogs against a panel of enzymes (e.g., tyrosine kinases) or cell lines. Use IC₅₀ values to correlate substituent effects with activity .
- Data interpretation : Apply multivariate analysis (e.g., PCA) to identify structural features driving potency or selectivity.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Standardize assay conditions : Variations in buffer pH, incubation time, or cell passage number can skew results. Replicate experiments under controlled conditions (e.g., pH 7.4 PBS, 24-hour exposure).
- Control for solubility : Use DMSO stocks (<0.1% final concentration) to avoid aggregation artifacts. Confirm solubility via dynamic light scattering (DLS).
- Cross-validate with orthogonal assays : Pair enzymatic inhibition data with cellular viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .
Experimental Design Considerations
Q. How should researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling steps; CuI may reduce costs but require higher temperatures.
- Solvent selection : Replace acetonitrile (high toxicity) with PEG-400 or ethanol-water mixtures for greener synthesis .
- Scale-up adjustments : Use flow chemistry to maintain temperature control and minimize exothermic side reactions.
Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability.
- Molecular dynamics (MD) : Simulate binding stability with target proteins (e.g., EGFR) using GROMACS or AMBER.
- Dose-response modeling : Fit experimental IC₅₀ data to Hill equations for potency comparisons across analogs.
Handling Contradictory Data
- Case study : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from enzyme source variations (e.g., recombinant vs. native proteins). Validate using a standardized kinase panel (e.g., Eurofins KinaseProfiler).
- Mitigation : Report full experimental details (e.g., ATP concentration, substrate type) to enable cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
